molecular formula C22H41N7O8S3 B3279623 Lys-Cys-Thr-Cys-Cys-Ala CAS No. 69557-39-7

Lys-Cys-Thr-Cys-Cys-Ala

Cat. No.: B3279623
CAS No.: 69557-39-7
M. Wt: 627.8 g/mol
InChI Key: YLMDZVLJMXJONY-DWTGPMEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Lys-Cys-Thr-Cys-Cys-Ala is a hexapeptide composed of the amino acids lysine, cysteine, threonine, cysteine, cysteine, and alanine. This sequence is notable for its inclusion of three cysteine residues, which can form disulfide bonds, potentially leading to the formation of complex three-dimensional structures. Peptides like this compound are of significant interest in biochemical research due to their potential biological activities and structural properties.

Scientific Research Applications

Lys-Cys-Thr-Cys-Cys-Ala has several applications in scientific research:

    Biochemistry: Used as a model peptide for studying disulfide bond formation and stability.

    Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.

    Chemistry: Employed in the development of peptide-based materials and catalysts.

    Industry: Utilized in the production of peptide-based drugs and diagnostics.

Mechanism of Action

The mechanism of action of a peptide depends on its structure and the biological context in which it operates. For example, some peptides act as hormones, others as neurotransmitters, and others still have antimicrobial properties. The peptide “Lys-Cys-Thr-Cys-Cys-Ala” has been found to exert a strong inhibitory effect upon pyridoxal kinase by sequestering free Zn ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Cys-Thr-Cys-Cys-Ala can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically begins with the attachment of the C-terminal amino acid (alanine) to the resin. Each subsequent amino acid is added in a stepwise manner, with the N-terminal protecting group being removed before the next amino acid is coupled.

    Loading the Resin: The resin is functionalized with a linker that allows for the attachment of the first amino acid (alanine).

    Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluorophosphate (HBTU).

    Deprotection: The N-terminal protecting group (typically Fmoc) is removed using a base such as piperidine.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, allowing for the efficient production of peptides in large quantities. The use of high-throughput techniques and optimization of reaction conditions are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lys-Cys-Thr-Cys-Cys-Ala can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of intramolecular or intermolecular disulfide bridges.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amino groups of lysine and the thiol groups of cysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups to disulfides.

    Reduction: DTT or TCEP are commonly used reducing agents for disulfide bonds.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine modification.

Major Products

    Disulfide-bridged peptides: Formed through the oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

Comparison with Similar Compounds

Similar Compounds

    Cys-Cys-Ala-Lys-Thr-Cys: Another hexapeptide with a different sequence but similar cysteine content.

    Cys-Lys-Thr-Cys-Cys-Ala: A variant with a different arrangement of amino acids.

Uniqueness

Lys-Cys-Thr-Cys-Cys-Ala is unique due to its specific sequence and the presence of three cysteine residues, which can form multiple disulfide bonds. This property makes it particularly useful for studying the effects of disulfide bond formation on peptide structure and function.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-18(32)13(7-38)27-19(33)14(8-39)28-21(35)16(11(2)30)29-20(34)15(9-40)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,28,35)(H,29,34)(H,36,37)/t10-,11+,12-,13-,14-,15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMDZVLJMXJONY-DWTGPMEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N7O8S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lys-Cys-Thr-Cys-Cys-Ala
Reactant of Route 2
Lys-Cys-Thr-Cys-Cys-Ala
Reactant of Route 3
Lys-Cys-Thr-Cys-Cys-Ala
Reactant of Route 4
Reactant of Route 4
Lys-Cys-Thr-Cys-Cys-Ala
Reactant of Route 5
Lys-Cys-Thr-Cys-Cys-Ala
Reactant of Route 6
Lys-Cys-Thr-Cys-Cys-Ala

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